molecular formula C6H6O5 B8006929 2,5-Dihydrofuran-3,4-dicarboxylic acid

2,5-Dihydrofuran-3,4-dicarboxylic acid

Cat. No.: B8006929
M. Wt: 158.11 g/mol
InChI Key: QONLASGFBWKWIH-UHFFFAOYSA-N
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Description

2,5-Dihydrofuran-3,4-dicarboxylic acid is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its two carboxylic acid groups attached to the furan ring, making it a dicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dihydrofuran-3,4-dicarboxylic acid typically involves the condensation of 1,2-carbonyl compounds such as glyoxal trimer dihydrate, diethyl oxalate, or benzil with dimethyl diglycolate. This reaction is carried out under reflux conditions in cyclohexane in the presence of potassium hydroxide (KOH) as a catalyst. The reaction time ranges from 6 to 8 hours, yielding the desired product in high yields (73.4% to 98.6%) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydrofuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium (Pd) or platinum (Pt) catalysts is commonly employed.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form various derivatives.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Esters, amides, and other substituted derivatives.

Scientific Research Applications

2,5-Dihydrofuran-3,4-dicarboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of bio-based materials and sustainable polymers

Mechanism of Action

The mechanism of action of 2,5-dihydrofuran-3,4-dicarboxylic acid and its derivatives involves interactions with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic acid: A closely related compound with similar structural features but different functional groups.

    2-Furancarboxylic acid: Another furan derivative with a single carboxylic acid group.

    Tetrahydrofuran-2,5-dicarboxylic acid: A reduced form of 2,5-furandicarboxylic acid.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,5-dihydrofuran-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONLASGFBWKWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CO1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The standard assay mixture contained 50 μM decyclo ubichinone, 100 μM dihydroorotate, 60 μM 2,6-dichloroindophenol, as well as 20 mU DHODH. The volume activity of the recombinant enzyme used was 30 U/ml. Measurements were conducted in 50 mM TrisHCl (150 mM KCl, 0,1% Triton X-100, pH. 8,0) at 30° C. in a final volume of 1 ml. The components were mixed, and the reaction was started by adding dihydroorotate. The course of reaction was followed by spectrophotometrically measuring the decrease in absorption at 600 nm for 2 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydrofuran-3,4-dicarboxylic acid
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2,5-Dihydrofuran-3,4-dicarboxylic acid
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2,5-Dihydrofuran-3,4-dicarboxylic acid
Reactant of Route 4
2,5-Dihydrofuran-3,4-dicarboxylic acid
Reactant of Route 5
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Reactant of Route 6
2,5-Dihydrofuran-3,4-dicarboxylic acid

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